2-(8-Ethyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

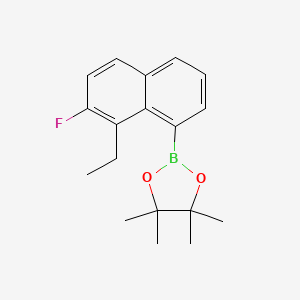

This compound is a pinacol boronate ester featuring a naphthalene core substituted with an ethyl group at position 8 and a fluorine atom at position 5. The 1,3,2-dioxaborolane ring (pinacol ester) enhances stability and reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials synthesis .

Properties

Molecular Formula |

C18H22BFO2 |

|---|---|

Molecular Weight |

300.2 g/mol |

IUPAC Name |

2-(8-ethyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C18H22BFO2/c1-6-13-15(20)11-10-12-8-7-9-14(16(12)13)19-21-17(2,3)18(4,5)22-19/h7-11H,6H2,1-5H3 |

InChI Key |

RAHKEEYHEGAETG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3CC)F |

Origin of Product |

United States |

Biological Activity

The compound 2-(8-Ethyl-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2621932-48-5) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological implications based on recent studies and findings.

- Molecular Formula : CHBFO

- Molecular Weight : 360.23 g/mol

- Structure : The compound features a naphthalene ring substituted with an ethyl and a fluorine atom, along with a dioxaborolane moiety.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate naphthalene derivatives with boron reagents under controlled conditions. For instance, the method may include the use of palladium-catalyzed borylation techniques to introduce boron functionalities into aromatic systems.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- KRAS Inhibition : Research has shown that certain derivatives can inhibit KRAS signaling pathways, which are crucial in many cancers. This inhibition leads to reduced cell proliferation in cancer cell lines .

The biological activity of this compound is hypothesized to involve:

- Interaction with Cellular Targets : The dioxaborolane group may facilitate interactions with various biomolecules due to its electrophilic nature.

- Fluorine Substitution Effects : The presence of fluorine can enhance lipophilicity and bioavailability, potentially leading to improved therapeutic effects.

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Explored the compound's effects on apoptosis pathways in colon cancer cells, indicating activation of pro-apoptotic factors. |

| Study C | Investigated the pharmacokinetics in vivo, showing promising absorption and distribution profiles in animal models. |

Research Findings

A variety of research has been conducted on related compounds that provide insights into the biological activity of this compound:

- Antimicrobial Properties : Some studies have reported antimicrobial activities against specific bacterial strains.

- Neuroprotective Effects : Compounds with similar structures have shown potential neuroprotective effects in models of neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and physicochemical properties:

*Calculated molecular weight based on formula C₁₈H₂₁BFO₂: (18×12.01) + (21×1.01) + 10.81 (B) + 19.00 (F) + (2×16.00) = 272.81 g/mol.

Key Observations:

- Fluorine’s electronegativity enhances boronate stability and may improve bioavailability in drug candidates .

- Steric Hindrance : Bulky groups (e.g., cyclohexyl in ) reduce reactivity, while simpler substituents (e.g., fluorophenyl in ) favor faster coupling.

- Aromatic System : Naphthalene-based boronates (target, ) exhibit extended conjugation, influencing electronic properties and substrate compatibility in reactions.

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., ) activate the boronate for coupling by increasing electrophilicity.

- Steric Effects : The target’s ethyl group is less bulky than cyclohexyl (), balancing reactivity and stability.

- Heterocyclic Systems : Thiophene or benzofuran-based boronates () show distinct electronic profiles due to heteroatoms, unlike the naphthalene system.

Physical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.